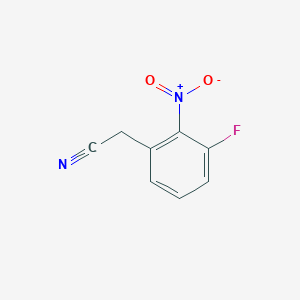

2-(3-Fluoro-2-nitrophenyl)acetonitrile

Descripción

Significance of Aryl Nitriles in Modern Synthetic Chemistry

Aryl nitriles are a cornerstone of modern organic synthesis, valued for their stability and the diverse reactivity of the cyano group. taylorfrancis.comnih.gov Their utility spans from being crucial intermediates in the production of pharmaceuticals and agrochemicals to applications in materials science. taylorfrancis.comprepchem.com

Role of the Nitrile Functional Group as a Versatile Handle

The nitrile, or cyano, group (-C≡N) is a powerful functional group in organic chemistry. tcichemicals.commdpi.com Its carbon-nitrogen triple bond creates a reactive site that can be transformed into a wide array of other functional groups. taylorfrancis.comamanote.com This versatility allows chemists to use the nitrile as a "synthetic handle" that can be manipulated at various stages of a synthetic sequence.

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. taylorfrancis.comsigmaaldrich.com

Reduction: The nitrile group can be reduced to form primary amines. tcichemicals.com

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis. tcichemicals.com

Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions to construct nitrogen-containing heterocyclic rings, which are prevalent in bioactive molecules. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the cyano group also influences the reactivity of adjacent positions on a molecule. mdpi.com

Table 1: Key Synthetic Transformations of the Nitrile Group

| Starting Material | Reagents/Conditions | Product Functional Group |

| R-C≡N | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (R-COOH) |

| R-C≡N | H₂O, H⁺ (mild) | Amide (R-CONH₂) |

| R-C≡N | LiAlH₄ or H₂, Catalyst | Primary Amine (R-CH₂NH₂) |

| R-C≡N | 1. R'MgX 2. H₃O⁺ | Ketone (R-CO-R') |

| R-C≡N | Azides (e.g., NaN₃) | Tetrazole |

Importance of Fluorinated Aromatic Systems as Building Blocks

The introduction of fluorine into organic molecules, particularly aromatic systems, has become a vital strategy in medicinal chemistry and materials science. ijnrd.org An estimated 20% of all pharmaceuticals contain fluorine. The unique properties of the fluorine atom can dramatically alter a molecule's physical, chemical, and biological characteristics.

The strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life and bioavailability of a drug.

Altered Physicochemical Properties: As the most electronegative element, fluorine's presence significantly impacts a molecule's acidity (pKa), lipophilicity, and dipole moment. These changes can improve membrane permeability and target binding.

Improved Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of a drug candidate.

Fluorinated aromatic compounds are therefore highly sought-after building blocks for the synthesis of new drugs and advanced materials.

Table 2: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. |

| Lipophilicity | Increased | Can enhance passage through biological membranes. |

| Acidity/Basicity | Altered (e.g., pKa) | Strong electron-withdrawing effect of fluorine. |

| Binding Affinity | Potentially Increased | Ability to form favorable interactions with protein targets. |

Nitroaromatic Compounds in Synthetic Transformations

Nitroaromatic compounds are fundamental intermediates in the chemical industry, primarily used in the synthesis of anilines, dyes, explosives, and pharmaceuticals. The nitro group (–NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for certain reactions and can itself be transformed into other valuable functionalities.

A key reaction of the nitro group is its reduction. Depending on the reagents and conditions, the nitro group can be selectively reduced to various other nitrogen-containing functional groups, most commonly the amino group (–NH₂). This transformation is fundamental to the synthesis of countless aromatic amines, which are themselves critical building blocks for a vast range of complex molecules. Furthermore, the nitro group can direct the regioselectivity of certain synthetic steps and participate in cyclization reactions to form heterocyclic systems.

Rationale for Researching 2-(3-Fluoro-2-nitrophenyl)acetonitrile

The specific arrangement of the fluoro, nitro, and acetonitrile (B52724) groups in this compound makes it a particularly interesting substrate for synthetic exploration. Its structure is primed for unique reactivity and serves as a valuable starting point for constructing complex molecular frameworks.

Structural Features Enabling Unique Reactivity Profiles

The unique reactivity of this compound arises from the interplay of its three functional groups. The methylene (B1212753) group (–CH₂–) positioned between the aromatic ring and the nitrile is activated by both. This makes the methylene protons acidic and susceptible to deprotonation, allowing for subsequent alkylation or condensation reactions at this position.

The most significant feature is the ortho-positioning of the nitro group relative to the acetonitrile-bearing substituent. This arrangement is well-suited for intramolecular cyclization reactions. Following the reduction of the nitro group to an amino group, the newly formed amine is perfectly positioned to react with the nitrile group (or a derivative thereof) to form a new heterocyclic ring. This reductive cyclization is a powerful strategy for the efficient synthesis of fused ring systems. The fluorine atom, while sterically small, exerts a strong electronic influence that can modify the reactivity of the aromatic ring and the stability of reaction intermediates. mdpi.com

Potential as a Precursor to Complex Molecular Architectures

The inherent reactivity of this compound makes it an excellent precursor for a variety of complex heterocyclic compounds, which are scaffolds for many biologically active molecules. ijnrd.org For instance, reductive cyclization strategies using this building block can lead to the synthesis of fluorinated quinolines, quinazolinones, and benzimidazoles. taylorfrancis.commdpi.com These heterocyclic cores are found in numerous therapeutic agents. The ability to use this compound in multicomponent reactions, where three or more reactants combine in a single step, further expands its utility for rapidly generating molecular diversity for drug discovery programs. tcichemicals.com For example, related nitrophenylacetonitrile derivatives have been used in the synthesis of dihydroisoquinolines, a class of compounds with noted anti-cancer properties. taylorfrancis.com

Scope and Objectives of the Research

The primary research interest in this compound lies in its application as a versatile synthon for the preparation of a diverse range of organic compounds, with a particular focus on the synthesis of substituted indoles and other heterocyclic systems. The overarching objective is to leverage the unique reactivity of this molecule to develop efficient and novel synthetic methodologies for compounds with potential biological activity.

Key research objectives involving this compound include:

Development of Novel Heterocyclic Scaffolds: The core objective is to utilize the compound as a starting material for the construction of complex heterocyclic ring systems. The inherent reactivity of the ortho-nitro and acetonitrile groups facilitates cyclization reactions to form indoles, quinolines, and other related structures. These heterocyclic cores are prevalent in a vast number of pharmacologically active compounds. mdpi.comcem.com

Synthesis of Fluorinated Bioactive Molecules: A significant goal is the incorporation of the fluorine atom into novel drug candidates. Fluorine can alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced efficacy and metabolic stability. Research is focused on transforming this compound into fluorinated analogues of known bioactive compounds or entirely new chemical entities for drug discovery programs. nih.govorganic-chemistry.org

Exploration of Reductive Cyclization Methodologies: A major area of investigation is the optimization of reductive cyclization reactions. This involves exploring various reducing agents and reaction conditions to achieve high yields and selectivity in the conversion of the nitro group into an amino group, which subsequently cyclizes with the adjacent cyanomethyl function to form the indole (B1671886) ring.

Application in Isotope Labeling: The synthesis of isotopically labeled compounds for use in mechanistic studies and as tracers in biological systems is another important research direction. For instance, related fluoronitrophenylacetonitriles have been employed in the synthesis of 13C-labeled fluoroindoles, which are valuable tools in NMR-based structural biology. diva-portal.org

Detailed Research Findings

Significant research has been conducted to establish efficient synthetic routes to this compound and to explore its subsequent chemical transformations.

A patented method for the preparation of 3-fluoro-2-nitrophenylacetonitrile involves a two-step process starting from 2,6-difluoronitrobenzene. The initial step is a nucleophilic aromatic substitution reaction with tert-butyl cyanoacetate (B8463686) in the presence of a base, followed by in-situ hydrolysis and decarboxylation to yield the final product.

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2,6-Difluoronitrobenzene, tert-Butyl cyanoacetate | Yellow soda ash, THF, Reflux | Intermediate | - |

| 2 | Intermediate from Step 1 | Phenylsulfonic acid, Dimethylbenzene, Reflux | 3-Fluoro-2-nitrophenylacetonitrile | 92.8% |

The resulting this compound is a solid with a melting point of 72-73 °C. diva-portal.org

The primary application of this compound is in the synthesis of fluorinated indoles. A well-established method for this transformation is reductive cyclization. While specific examples starting directly from this compound are proprietary or less documented in open literature, the general principle is demonstrated by the synthesis of 5-fluoroindole (B109304) from its corresponding precursor, 2-(5-fluoro-2-nitrophenyl)acetonitrile. This reaction typically involves catalytic hydrogenation.

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| 2-(5-Fluoro-2-nitrophenyl)acetonitrile | Pd/C, H₂ | 5-Fluoroindole |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-fluoro-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLBXNKHOMUBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544294 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105003-88-1 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2 3 Fluoro 2 Nitrophenyl Acetonitrile

Reactivity of the Nitrile Group in 2-(3-Fluoro-2-nitrophenyl)acetonitrile

The carbon-nitrogen triple bond of the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The reactivity of the nitrile in this compound is further modulated by the strong electron-withdrawing effects of the ortho-nitro group and the meta-fluoro group, which can enhance the electrophilicity of the nitrile carbon.

Nucleophilic Addition Reactions

The characteristic reaction of the nitrile group is nucleophilic addition. A variety of nucleophiles can attack the electrophilic carbon atom, leading to the formation of several important functional groups after subsequent reaction steps.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. The resulting intermediate tautomerizes to form an amide, specifically 2-(3-fluoro-2-nitrophenyl)acetamide. With continued heating in the acidic medium, this amide undergoes further hydrolysis to yield the corresponding carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid, and an ammonium (B1175870) salt.

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The intermediate anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. This amide is subsequently hydrolyzed under basic conditions to yield the carboxylate salt, sodium 2-(3-fluoro-2-nitrophenyl)acetate, and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step.

Table 1: Illustrative Conditions for Nitrile Hydrolysis Note: The following table provides generalized conditions for nitrile hydrolysis, as specific experimental data for this compound is not readily available in published literature. The reactivity is inferred from standard organic chemistry principles.

| Reaction Type | Reagents | Product(s) |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl, heat | 2-(3-Fluoro-2-nitrophenyl)acetic acid, NH₄⁺ |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O, heat 2. H₃O⁺ | 2-(3-Fluoro-2-nitrophenyl)acetic acid, NH₃ |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and the reaction conditions.

Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This process typically involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. For this compound, this reaction would yield 2-(3-fluoro-2-nitrophenyl)ethan-1-amine.

A significant consideration in the catalytic hydrogenation of this specific molecule is the presence of the nitro group. Standard hydrogenation conditions (e.g., Pd/C, H₂) will readily reduce the nitro group to an amino group, often faster than the nitrile reduction. Therefore, performing a selective hydrogenation of the nitrile without affecting the nitro group is chemically challenging and would require specialized catalytic systems. The more likely outcome under standard conditions is the concurrent reduction of both functional groups, leading to the formation of 2-amino-3-fluorophenylethan-1-amine.

Table 2: General Conditions for Catalytic Hydrogenation of Nitriles Note: The products shown reflect the expected outcome for the specific starting material under typical conditions, which often includes the reduction of other susceptible groups like the nitro group.

| Catalyst | Typical Conditions | Expected Major Product |

| Pd/C or PtO₂ | H₂ (1-5 atm), Methanol or Ethanol (B145695), RT | 2-Amino-3-fluorophenylethan-1-amine |

| Raney Nickel | H₂ (high pressure), NH₃ (to suppress secondary amine formation) | 2-Amino-3-fluorophenylethan-1-amine |

Complex metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine, 2-(3-fluoro-2-nitrophenyl)ethan-1-amine. Similar to catalytic hydrogenation, LiAlH₄ will also reduce the nitro group, resulting in the formation of 2-amino-3-fluorophenylethan-1-amine.

For the selective partial reduction of a nitrile to an aldehyde, a less reactive and more sterically hindered hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. adichemistry.comcommonorganicchemistry.com The reaction is performed by adding one equivalent of DIBAL-H at a low temperature, typically -78 °C. adichemistry.com Under these conditions, DIBAL-H adds a hydride ion to the nitrile carbon, forming a stable intermediate aluminum-imine complex. This complex does not react further at low temperatures. chemistrysteps.com Subsequent hydrolysis of this intermediate during aqueous workup breaks the carbon-nitrogen double bond, yielding the aldehyde, 2-(3-fluoro-2-nitrophenyl)acetaldehyde. chemistrysteps.com The nitro group is generally not reduced by DIBAL-H under these mild, low-temperature conditions. adichemistry.comstackexchange.com

Table 3: Reduction of Nitriles with Complex Metal Hydrides Note: Conditions and products are based on established reactivity patterns for these reagents.

| Reagent | Stoichiometry & Temperature | Intermediate | Final Product (after hydrolysis) |

| LiAlH₄ | Excess, THF, 0 °C to reflux | Dianion species | 2-Amino-3-fluorophenylethan-1-amine |

| DIBAL-H | 1 equivalent, Toluene (B28343) or THF, -78 °C | N-Aluminylimine | 2-(3-Fluoro-2-nitrophenyl)acetaldehyde |

Nitriles can react with organometallic compounds, such as Grignard reagents (R-MgX), to produce ketones after an aqueous workup. The reaction involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine (an iminium salt).

This intermediate is stable to further attack by a second molecule of the Grignard reagent. The reaction is then quenched with aqueous acid (hydrolysis), which protonates the imine nitrogen and leads to the formation of a ketone. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, yield 1-(3-fluoro-2-nitrophenyl)propan-2-one. A crucial consideration for this reaction is the potential for the Grignard reagent to react with the nitro group, which is also electrophilic. This side reaction can reduce yields and complicate the product mixture, often requiring carefully controlled reaction conditions.

Table 4: Illustrative Grignard Reaction with a Nitrile Note: This table illustrates the general transformation. The feasibility and yield for this compound would depend on the relative reactivity of the nitrile versus the nitro group towards the specific Grignard reagent.

| Grignard Reagent (R-MgX) | Solvent | Final Product (after hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF | 1-(3-Fluoro-2-nitrophenyl)propan-2-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | Diethyl ether or THF | 1-(3-Fluoro-2-nitrophenyl)-2-phenylethan-1-one |

Pinner Reaction with Alcohols

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.org These salts can be subsequently hydrolyzed to form esters or treated with ammonia or amines to yield amidines. The reaction is typically promoted by strong acids like gaseous hydrogen chloride. organic-chemistry.org For nitriles, the reaction conditions can be harsh, but milder protocols using Lewis acids have also been developed. d-nb.infobeilstein-journals.org

The reactivity of a nitrile in the Pinner reaction is influenced by the electronic nature of its substituents. wikipedia.org Electron-withdrawing groups, such as the nitro group present in this compound, can render the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. However, the strongly acidic conditions required for the classical Pinner reaction might also lead to side reactions on the substituted aromatic ring. Lewis acid-promoted Pinner reactions can offer a milder alternative for sensitive substrates. d-nb.infobeilstein-journals.org

Blaise Reaction with Organozinc Compounds

The Blaise reaction is a classic method for the synthesis of β-ketoesters or β-enamino esters. It involves the reaction of a nitrile with an organozinc reagent, typically formed from an α-haloester and zinc metal. organic-chemistry.org The organozinc compound adds to the electrophilic carbon of the nitrile group, forming a zinc-coordinated imine intermediate. Subsequent hydrolysis under controlled conditions can then yield either the β-ketoester or the β-enamino ester. organic-chemistry.org

The success of the Blaise reaction can be sensitive to the reaction conditions, with modifications such as the use of activated zinc and specific solvents like tetrahydrofuran (B95107) being employed to improve yields and minimize side reactions. organic-chemistry.org The electron-withdrawing nature of the 3-fluoro-2-nitrophenyl group in this compound would likely enhance the electrophilicity of the nitrile carbon, making it a suitable substrate for the nucleophilic attack by the organozinc reagent.

Houben–Hoesch Reaction with Arenes

The Houben–Hoesch reaction is an electrophilic aromatic substitution reaction that uses a nitrile and an arene to synthesize aryl ketones, proceeding via a Friedel-Crafts type acylation mechanism. The reaction is typically catalyzed by a Lewis acid and hydrogen chloride. nih.gov The nitrile acts as the electrophile precursor, which, upon activation by the acid catalyst, is attacked by an electron-rich aromatic compound.

The presence of electron-withdrawing groups on the nitrile can enhance its reactivity in the Houben–Hoesch reaction. Specifically, fluoro-substituted aliphatic nitriles have been shown to be effective in this reaction, with the fluorine substituents increasing the electrophilicity of the intermediate nitrilium ion. nih.gov Given that this compound contains both a fluorine atom and a strongly electron-withdrawing nitro group, it is expected to be a reactive substrate in the Houben–Hoesch reaction, particularly with activated arenes. The use of superacidic conditions, such as with trifluoromethanesulfonic acid (CF3SO3H), can further promote the reaction with less reactive arenes. nih.gov

Moureau-Mignonac Ketimine Synthesis

The Moureau-Mignonac ketimine synthesis involves the reaction of a nitrile with an organomagnesium reagent (Grignard reagent) to form a magnesium-imine intermediate, which upon hydrolysis yields a ketone. This reaction provides a direct route to ketones from nitriles.

The feasibility of this reaction with this compound would depend on the compatibility of the Grignard reagent with the nitro group. Grignard reagents are highly reactive nucleophiles and bases, and they can potentially react with the nitro group. Therefore, careful selection of the Grignard reagent and reaction conditions would be crucial to favor the desired attack at the nitrile carbon over side reactions with the nitro functionality.

Deprotonation of α-C-H bonds

The methylene (B1212753) protons (α-protons) adjacent to the nitrile group in this compound are acidic. This acidity is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. The presence of the 3-fluoro-2-nitrophenyl group, with its strong inductive and resonance electron-withdrawing effects, is expected to further increase the acidity of these α-protons.

However, a study on the α-alkylation of 2-(4-nitrophenyl)acetonitrile suggests that strong electron-withdrawing substituents like the nitro group can significantly reduce the nucleophilicity of the α-position, making deprotonation and subsequent C-C bond formation less favorable under certain catalytic conditions. acs.org The acidity of α-protons in peptides has been shown to be significantly influenced by the surrounding chemical environment, with cyclic structures and specific amino acid residues leading to enhanced acidity. nih.gov A comprehensive spectrophotometric acidity scale in acetonitrile (B52724) has been established for a wide range of neutral Brønsted acids, which could serve as a reference for estimating the pKa of the α-protons in this compound. researchgate.net

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The nitrile group in this compound can potentially act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org In these reactions, a 1,3-dipole reacts with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org Common 1,3-dipoles include azides, nitrile oxides, and nitrones.

The reactivity of the nitrile as a dipolarophile is influenced by its electronic properties. Electron-withdrawing substituents on the nitrile can lower the energy of its LUMO, facilitating reactions with HOMO-driven (nucleophilic) 1,3-dipoles. Given the electron-deficient nature of the nitrile in this compound due to the attached aromatic ring, it could be a suitable partner for reaction with various 1,3-dipoles to form substituted heterocyclic compounds. mdpi.comresearchgate.netorganic-chemistry.orgfrontiersin.org For example, the reaction with azides would lead to tetrazoles, while reaction with nitrile oxides would yield oxadiazoles (B1248032).

Complexation with Transition Metals

Nitriles are known to act as ligands in coordination chemistry, forming complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of the nitrile group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. Acetonitrile is a common and well-studied nitrile ligand, and its complexes are often used as precursors for further reactions due to the lability of the acetonitrile ligand. wikipedia.orgrsc.org

The coordination ability of this compound would be influenced by the electronic effects of the substituted phenyl ring. The electron-withdrawing fluoro and nitro groups would decrease the electron density on the nitrile nitrogen, potentially weakening its donor ability compared to simple alkyl or aryl nitriles. Nevertheless, stable complexes with various transition metals are still expected to form. researchgate.netresearchgate.netnih.gov The nature of the metal center and the other ligands in the coordination sphere would play a crucial role in the stability and reactivity of such complexes.

Reactivity Influenced by Fluoro and Nitro Substituents

The chemical behavior of this compound is profoundly dictated by the electronic properties of the fluoro and nitro groups attached to the aromatic ring. These substituents, positioned ortho and meta to the acetonitrile side chain, create a unique electronic environment that governs the molecule's reactivity in various transformations. The strong electron-withdrawing nature of both the nitro group and the fluorine atom deactivates the benzene (B151609) ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution. numberanalytics.compressbooks.pub Furthermore, these groups modulate the reactivity of the benzylic methylene and nitrile functionalities.

Inductive and Resonance Effects on Nitrile Electrophilicity

The electrophilicity of the nitrile carbon in this compound is a result of a complex interplay between inductive and resonance effects exerted by the substituents on the phenyl ring.

The nitrile group itself is inherently electrophilic due to the polarity of the carbon-nitrogen triple bond and its linear geometry, which makes the carbon atom susceptible to nucleophilic attack. numberanalytics.com This electrophilicity is further influenced by the attached phenyl ring and its substituents.

Inductive Effects: Both the fluorine atom and the nitro group are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect) on the aromatic ring. minia.edu.eg This effect withdraws electron density from the ring carbons, and by extension, from the benzylic carbon of the acetonitrile group. This electron withdrawal enhances the partial positive charge on the nitrile carbon, thereby increasing its electrophilicity. Fluorine substitution is known to enhance the electrophilic reactivity of adjacent functional groups. nih.govresearchgate.net

The combined electron-withdrawing character of the fluoro and nitro groups also increases the acidity of the benzylic protons (the -CH₂- group). However, strong electron-withdrawing substituents can also reduce the nucleophilicity of the carbanion formed upon deprotonation at this α-position, which can be a competing factor in reactions where this position acts as a nucleophile. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, particularly ortho and para to a potential leaving group, is a prerequisite for nucleophilic aromatic substitution (SNAr) to occur via the classical addition-elimination mechanism. pressbooks.pubnih.gov In this compound, the nitro group at position 2 strongly activates the ring for such reactions. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. numberanalytics.com

This molecule presents two potential leaving groups for SNAr: the fluorine atom at position 3 and the nitro group at position 2. The relative ease of displacement depends on several factors, including the intrinsic leaving group ability and the reaction conditions. Generally, in SNAr reactions, the order of leaving group ability is often NO₂ > F > Cl > Br > I. researchgate.net This suggests that under suitable conditions, the nitro group could be preferentially displaced over the fluorine atom.

The substitution can be effected by various nucleophiles, leading to a range of functionalized products.

| Nucleophile | Potential Leaving Group | Expected Product |

| Alkoxides (e.g., RO⁻) | Fluoro or Nitro | 2-(3-Alkoxy-2-nitrophenyl)acetonitrile or 2-(2-Alkoxy-3-fluorophenyl)acetonitrile |

| Amines (e.g., R₂NH) | Fluoro or Nitro | 2-(3-(Dialkylamino)-2-nitrophenyl)acetonitrile or 2-(2-(Dialkylamino)-3-fluorophenyl)acetonitrile |

| Thiolates (e.g., RS⁻) | Fluoro or Nitro | 2-(3-(Alkylthio)-2-nitrophenyl)acetonitrile or 2-(2-(Alkylthio)-3-fluorophenyl)acetonitrile |

The regioselectivity of the nucleophilic attack is directed by the substituents. The nitro group at C2 and the cyano-methyl group at C1 activate the ring. Nucleophilic attack is generally favored at positions ortho or para to the strongest activating group. In this case, the nitro group strongly activates the C3 position (para to the nitro group's nitrogen, considering the resonance structure) for attack, facilitating the displacement of the fluorine atom. It also activates the C1 position, but displacement of the entire acetonitrile group is less common. Displacement of the nitro group itself is also a known pathway in activated systems. researchgate.netresearchgate.net

Reductive Cyclization Pathways

The ortho-disposition of the nitro and acetonitrile groups in this compound makes it an ideal precursor for intramolecular reductive cyclization reactions. This process typically involves the chemical or catalytic reduction of the nitro group to a nitroso, hydroxylamine (B1172632), or amino group, which then acts as an internal nucleophile, attacking the nitrile group to form a new heterocyclic ring. rsc.orgclockss.org

The most common outcome of such a reaction is the formation of a substituted quinoxaline (B1680401) or its derivatives. The general pathway involves the reduction of the nitro group and subsequent condensation. For instance, condensation between an ortho-phenylenediamine and a 1,2-dicarbonyl compound is a classic method for quinoxaline synthesis. nih.govsapub.org In the case of this compound, the intramolecular cyclization after reduction leads directly to a heterocyclic system.

A plausible reaction sequence is:

Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). Various reducing agents can be employed, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd-C).

Intramolecular Cyclization: The newly formed amino group attacks the electrophilic carbon of the nitrile group.

Tautomerization/Aromatization: The initial cyclized product undergoes tautomerization and subsequent aromatization, often through the elimination of a small molecule or rearrangement, to yield a stable heterocyclic product, such as a substituted quinoxaline derivative.

A recent development involves photo-induced reductive cyclization, which can provide a mild, catalyst-free method for preparing N-fused heterocycles from 2-nitroaryl compounds. rsc.org

| Reaction Type | Reagents/Conditions | Potential Product |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 4-Fluoro-3-amino-1H-pyrrolo[2,3-b]pyridine or similar quinoxaline derivatives |

| Chemical Reduction | SnCl₂/HCl or Fe/Acetic Acid | Substituted quinoxalinones or aminoquinoxalines |

| Photoinduced Cyclization | AcSH, DIPEA, Visible light | N-fused heterocycles |

The presence of the fluorine atom is generally maintained during these reductive cyclization processes, affording a handle for further synthetic modifications on the final heterocyclic product.

Applications of 2 3 Fluoro 2 Nitrophenyl Acetonitrile As a Synthetic Building Block

Role in the Synthesis of Heterocyclic Compounds

The unique arrangement of functional groups in 2-(3-Fluoro-2-nitrophenyl)acetonitrile facilitates its use in the construction of several important heterocyclic scaffolds. The ortho-nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions with the adjacent cyanomethyl side chain or its derivatives.

The synthesis of indole (B1671886) rings from ortho-nitrophenyl precursors is a classic and reliable strategy in heterocyclic chemistry. This compound is a suitable substrate for this transformation through reductive cyclization. In this process, the nitro group is reduced to an amine, which subsequently attacks the activated methylene (B1212753) or nitrile carbon to form the pyrrole (B145914) ring fused to the benzene (B151609) core.

A notable method involves a tandem reaction where the reduction of the nitro group and the subsequent cyclization occur in one pot. For instance, the use of a cobalt-rhodium (Co-Rh) heterobimetallic nanoparticle catalyst allows for the reductive cyclization of 2-(2-nitroaryl)acetonitriles under mild conditions, such as atmospheric hydrogen pressure at room temperature. chemrxiv.org This catalytic system is highly efficient and can be recycled multiple times without a significant loss of activity, making it a scalable and sustainable method for producing substituted indoles. chemrxiv.org The resulting product from the title compound would be 4-fluoro-1H-indole-2-carbonitrile.

The Friedländer annulation is a widely used reaction for synthesizing quinolines, typically involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene group. mdpi.comresearchgate.net While this compound is not a direct substrate, it can be readily converted into a suitable precursor.

A modified, one-pot Friedländer synthesis can be employed by first reducing the nitro group in situ to form 2-(2-amino-3-fluorophenyl)acetonitrile. This intermediate, without being isolated, can then react with a suitable carbonyl compound (e.g., a ketone or aldehyde) in the presence of an acid or base catalyst. acs.org The amino group of the intermediate condenses with the carbonyl of the reaction partner, and the cyanomethyl group participates in the subsequent cyclization and dehydration cascade to afford a polysubstituted 7-fluoroquinoline (B188112) derivative. This approach avoids the need to handle the potentially unstable 2-aminophenylacetonitrile intermediate. acs.org

The synthesis of saturated heterocycles like pyrrolidines and partially unsaturated ones like dihydropyridines from this compound is less direct but synthetically feasible through multi-step pathways.

For pyrrolidine (B122466) derivatives , a plausible strategy involves a Michael addition followed by reductive cyclization. The active methylene group of this compound can act as a nucleophile, adding to an activated alkene (a Michael acceptor). The resulting adduct, a γ-nitro compound, can then undergo selective reduction of the nitro group, for example using iron in acetic acid or catalytic hydrogenation. The newly formed amino group can then intramolecularly attack the nitrile or a derivative thereof to form the five-membered pyrrolidine ring. This sequence allows for the diastereoselective synthesis of highly functionalized pyrrolidines. chemrxiv.orgwikipedia.org

The use of this compound as a direct synthon for dihydropyridine (B1217469) derivatives is not widely documented in the literature. The most common method for dihydropyridine synthesis is the Hantzsch reaction, which assembles the ring from an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.govnih.govgoogle.com The structure of this compound does not readily fit into the required pattern of reactants for the classical Hantzsch synthesis. Therefore, its application in this context remains a synthetic challenge requiring significant functional group transformations.

This compound is an excellent precursor for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This transformation proceeds via a well-established two-step sequence.

First, the nitrile functionality of the starting material is converted into the corresponding amidoxime. This is typically achieved by reacting this compound with hydroxylamine (B1172632), often in the presence of a mild base. researchgate.netscilit.com

Second, the resulting 2-(3-fluoro-2-nitrophenyl)acetamidoxime is condensed with a carboxylic acid or one of its activated derivatives (such as an acyl chloride or ester). rsc.orgnih.gov This reaction forms an O-acylamidoxime intermediate, which upon heating or treatment with a dehydrating agent, undergoes cyclodehydration to furnish the stable 1,2,4-oxadiazole (B8745197) ring. researchgate.netrsc.org This method allows for significant diversity, as a wide variety of carboxylic acids can be used to generate a library of oxadiazoles (B1248032) with the 3-(3-fluoro-2-nitrophenyl)methyl substituent at the 3-position of the ring.

Contributions to Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are of significant interest in the field of drug discovery. The fluoronitrophenyl group is a component of various biologically active molecules, and the cyanomethyl side chain provides a handle for further chemical elaboration.

This compound and its close analogs serve as crucial intermediates in the synthesis of complex pharmaceutical agents, particularly in the area of oncology. researchgate.net The fluoronitrophenyl scaffold is a key building block in the development of various kinase inhibitors, which are a major class of targeted cancer therapies.

Patents for the synthesis of fibroblast growth factor receptor (FGFR) inhibitors, for example, describe complex heterocyclic compounds whose syntheses rely on precursors containing the fluoronitrophenyl moiety. scilit.com These inhibitors are being investigated for the treatment of various solid tumors. The synthetic routes often involve nucleophilic aromatic substitution, where the fluorine atom is displaced by a nucleophile, a reaction that is activated by the ortho-nitro group. Alternatively, the nitro group can be reduced to an amine and then used to construct larger heterocyclic systems, as seen in the synthesis of certain inhibitors of the epidermal growth factor receptor (EGFR). The presence of both the fluoro and nitro groups offers multiple, distinct reaction pathways for chemists to build molecular complexity, making compounds like this compound valuable starting points in the lengthy process of drug development.

Table 1: Summary of Heterocyclic Synthesis Applications

| Heterocyclic System | General Synthetic Strategy | Key Transformation of the Building Block |

|---|---|---|

| Indole | Intramolecular Reductive Cyclization | Reduction of the nitro group followed by cyclization involving the cyanomethyl group. |

| Quinoline (B57606) | Modified Friedländer Annulation | In situ reduction of the nitro group to an amine, followed by condensation/cyclization with a carbonyl compound. |

| Pyrrolidine | Michael Addition and Reductive Cyclization | Addition of the active methylene group to a Michael acceptor, followed by reduction of the nitro group and subsequent cyclization. |

| 1,2,4-Oxadiazole | Amidoxime Formation and Cyclodehydration | Conversion of the nitrile to an amidoxime, followed by reaction with a carboxylic acid derivative and ring closure. |

Development of Covalent Inhibitors

This compound serves as a valuable scaffold in the rational design of targeted covalent inhibitors. Covalent inhibitors offer distinct pharmacological advantages over their non-covalent counterparts, including prolonged duration of action, enhanced potency, suitability for lower doses, and a reduced likelihood of developing drug resistance. researchgate.netgoogle.com The fundamental mechanism involves two steps: the initial non-covalent binding of the inhibitor to the target protein, followed by the formation of a permanent covalent bond between an electrophilic functional group, or "warhead," on the inhibitor and a nucleophilic amino acid residue in the protein's active site. google.com

The nitrile (cyano) group within this compound is a key feature, acting as an electrophilic warhead. researchgate.net While nitriles are considered weaker electrophiles compared to other warheads like aldehydes, their reactivity can be modulated by adjacent electron-withdrawing groups, making them suitable for creating highly selective inhibitors. researchgate.net The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophilic residues, most commonly cysteine or serine, within an enzyme's active site, leading to the formation of a stable covalent adduct. researchgate.net

The design strategy involves using the fluoro-nitrophenyl portion of the molecule as the recognition element that directs the inhibitor to the specific binding site on the target protein through non-covalent interactions. Once properly oriented, the nitrile warhead is positioned to react with a nearby nucleophilic residue, permanently inactivating the protein. google.comambeed.com This targeted approach has been instrumental in developing drugs for previously "undruggable" targets. researchgate.netambeed.com For instance, the development of covalent inhibitors targeting a non-conserved cysteine residue has become a common strategy to enhance selectivity. ambeed.com The successful application of nitrile-based warheads is exemplified by FDA-approved drugs, underscoring their importance in modern medicinal chemistry. researchgate.net

Fluorine's Impact on Biological Activity

The incorporation of fluorine into therapeutic candidates is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile, and the fluorine atom in this compound significantly influences the properties of its derivatives. sigmaaldrich.combiosynth.com The judicious placement of fluorine can productively affect potency, metabolic pathways, and membrane permeability. uni.lu

One of the most significant effects of fluorination is the enhancement of metabolic stability. sigmaaldrich.com The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes. sigmaaldrich.comsigmaaldrich.com By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's half-life can be prolonged. sigmaaldrich.com

Furthermore, fluorine substitution can modulate several physicochemical properties critical for biological activity.

| Property Affected | Impact of Fluorine Substitution | Supporting References |

| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking metabolic attack. | sigmaaldrich.comsigmaaldrich.com |

| Lipophilicity | Generally increases, which can improve membrane permeation and cell penetration. | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Binding Affinity | Can enhance binding to target proteins through direct interactions or by altering the polarity of nearby functional groups. | sigmaaldrich.comuni.lu |

| pKa | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting bioavailability. | sigmaaldrich.com |

| Conformation | Can influence the molecule's preferred 3D shape, affecting its interaction with a receptor. | uni.lusigmaaldrich.com |

Utilization in Materials Science

The application of this compound specifically within the field of materials science is not extensively documented in publicly available literature. While related fluorinated and nitrophenyl compounds serve as precursors or monomers in various material applications, direct evidence for the use of this particular molecule is limited. For example, fluoropolymers, in general, are valued for their high chemical and thermal resistance, finding use in coatings, membranes, and electronics. researchgate.net Similarly, some nitrophenylacetonitrile derivatives have been explored as intermediates for dyes or as components in functional materials. google.com A related compound, (4-Fluoro-3-nitrophenyl)acetonitrile, has been described as a monomer in synthetic strategies. sigmaaldrich.com However, specific data on the polymerization or incorporation of this compound into functional materials or polymers remains scarce.

Green Chemistry Approaches in its Synthesis and Transformations

Green chemistry principles, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly important in chemical manufacturing. acs.org These approaches are relevant to both the synthesis of this compound and its subsequent chemical transformations.

Traditional synthesis of nitriles often involves the use of highly toxic cyanide salts, such as sodium or potassium cyanide. A greener alternative for synthesizing aryl nitriles like this compound involves avoiding these reagents altogether.

One such cyanide-free method is the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) as a cyanide source surrogate. This process can be adapted to a continuous flow system, which offers improved safety and scalability, converting ketones into nitriles under mild conditions with short residence times. google.com

Another advanced, cyanide-free approach is palladium-catalyzed denitrative cyanation. This method uses an organocyanide, such as an aminoacetonitrile, as the cyano source to convert nitroarenes directly into aryl nitriles. This reaction is notable for avoiding the generation of stoichiometric metal and halogen-containing waste, which is a significant environmental drawback of older methods like the Sandmeyer reaction.

| Synthesis Method | Cyanide Source | Key Features | Waste Products | Supporting References |

| Traditional Nitration/Cyanation | NaCN / KCN | Multi-step; uses highly toxic reagents. | Cyanide salts, inorganic byproducts. | |

| van Leusen Reaction (Flow) | TosMIC | Cyanide-free; mild conditions; improved safety. | Tosyl salts. | google.com |

| Palladium-Catalyzed Denitrative Cyanation | Aminoacetonitrile | Cyanide-free; catalytic; avoids halogen waste. | Benign organic byproducts. |

The use of catalytic processes is a cornerstone of green chemistry, as catalysts can significantly reduce waste by enabling reactions with high atom economy.

The aforementioned palladium-catalyzed denitrative cyanation is a prime example, using a catalyst to facilitate the transformation of a nitro group into a nitrile. This avoids the large quantities of copper salts and other reagents required in traditional methods.

For transformations of the nitrile group itself, catalytic α-alkylation represents a green approach. For instance, pincer-cobalt complexes have been used to catalyze the α-alkylation of various phenylacetonitriles using alcohols as the alkylating agents. This process is highly atom-economical, as the only byproduct is water. The reaction protocol is effective for substrates bearing electron-withdrawing groups like fluorine, proceeding in high yields with low catalyst loading (e.g., 0.5 mol %). Such catalytic systems minimize waste and utilize renewable, non-toxic alkylating agents like benzyl (B1604629) alcohol, offering a sustainable pathway for modifying molecules like this compound.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures, energies, and electronic properties. These calculations offer a window into the reactivity of 2-(3-fluoro-2-nitrophenyl)acetonitrile.

The Fukui function is a local reactivity descriptor derived from DFT that helps identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. ymerdigital.com It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes.

f⁻(r) corresponds to electrophilic attack (where a nucleophile would attack) and highlights regions where an electron is most easily removed.

f⁺(r) corresponds to nucleophilic attack (where an electrophile would attack) and indicates regions that can best accommodate an additional electron.

For this compound, the primary reactive sites can be predicted based on its functional groups. The strong electron-withdrawing nature of the nitro (NO₂) and fluoro (F) groups makes the aromatic ring and the nitrile carbon highly susceptible to specific reactions. The Fukui function would likely identify the nitrile carbon as a significant site for nucleophilic attack (high f⁻ value). Conversely, the oxygen atoms of the nitro group would be primary sites for electrophilic attack (high f⁺ value).

Table 1: Predicted Reactive Sites and Fukui Function Analysis

| Atomic Site/Region | Predicted Type of Attack | Rationale based on Fukui Function Principles |

| Nitrile Carbon (C≡N) | Nucleophilic Attack | Highly electrophilic due to the electronegativity of nitrogen and polarization enhanced by the nitro and fluoro groups. This site would have a large f⁻ value. |

| α-Carbon (CH₂) | Deprotonation (Acidic Site) | The adjacent electron-withdrawing phenyl ring and nitrile group increase the acidity of the α-protons, making this carbon a site for base-mediated reactions. |

| Nitro Group Oxygens | Electrophilic Attack | These oxygen atoms possess high electron density and lone pairs, making them susceptible to attack by electrophiles, which would be reflected in large f⁺ values. researchgate.net |

| Aromatic Ring | Nucleophilic Aromatic Substitution | The ring is electron-deficient due to the powerful withdrawing effects of the NO₂ group, making it a candidate for nucleophilic substitution, particularly at positions ortho and para to the nitro group. |

The electronic landscape of this compound is dominated by the potent electron-withdrawing capabilities of its substituents. The nitro group, in particular, is one of the strongest electron-withdrawing groups, and it significantly polarizes the molecule by pulling electron density from the phenyl ring. The fluorine atom also contributes to this effect through induction.

This intramolecular charge transfer profoundly influences the molecule's reactivity. For instance, studies on similar compounds like 2-(4-nitrophenyl)acetonitrile have shown that strong electron-withdrawing substituents significantly reduce the nucleophilicity of the α-carbon, making deprotonation and subsequent reactions less favorable under certain conditions. acs.org

Molecular Electrostatic Potential (MESP) maps, which can be calculated using DFT, visualize the charge distribution. For this molecule, an MESP map would be expected to show:

Intense negative potential (red/yellow) localized around the oxygen atoms of the nitro group, indicating the region of highest electron density and susceptibility to electrophilic attack. ymerdigital.com

Significant positive potential (blue) around the nitrile carbon and the hydrogens of the methylene (B1212753) bridge, highlighting their electrophilic character.

DFT calculations are used to determine the most stable three-dimensional arrangement of a molecule by finding the geometry with the minimum energy. For this compound, conformational analysis would focus on the rotational barriers of the cyanomethyl (-CH₂CN) and nitro (-NO₂) groups relative to the plane of the phenyl ring.

A key parameter for assessing molecular stability and reactivity is the HOMO-LUMO energy gap (ΔE). researchgate.netmdpi.com

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons.

A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com DFT studies on analogous nitrophenyl compounds have used this gap to correlate structure with stability. researchgate.netmdpi.com

Table 2: Illustrative DFT-Calculated Electronic Properties for a Nitrophenyl Acetonitrile (B52724) Derivative

| Parameter | Illustrative Value | Significance for this compound |

| HOMO Energy | ~ -7.5 eV | Indicates the energy required to remove an electron; a lower value suggests a stronger binding of the outermost electrons. |

| LUMO Energy | ~ -3.5 eV | Indicates the energy released when an electron is added; a lower value points to a higher electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | A moderate gap suggests the molecule is relatively stable but possesses sufficient reactivity for chemical transformations. mdpi.com |

| Dipole Moment | ~ 4-5 Debye | A high dipole moment reflects significant charge separation and polarization due to the electronegative F and NO₂ groups. |

Note: The values are illustrative and based on findings for similar nitroaromatic compounds. mdpi.com

Mechanistic Elucidation of Key Reactions

Understanding the step-by-step mechanisms of reactions involving this compound is crucial for predicting products and optimizing reaction conditions.

The hydrolysis of a nitrile group is a fundamental organic reaction that typically yields a carboxylic acid. The reaction can proceed under either acidic or basic conditions, following distinct mechanistic pathways. youtube.com

Acidic Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid, and an ammonium (B1175870) ion. youtube.com

Basic Hydrolysis: In a basic medium, the strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. youtube.com This is followed by protonation to yield an imidic acid, which quickly tautomerizes to an amide. Under vigorous basic conditions, the amide undergoes saponification (base-catalyzed hydrolysis) to form a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. youtube.com

Table 3: Comparison of Nitrile Hydrolysis Mechanisms

| Feature | Acidic Hydrolysis | Basic Hydrolysis |

| Initial Step | Protonation of nitrile nitrogen | Nucleophilic attack by OH⁻ on nitrile carbon |

| Nucleophile | Water (H₂O) | Hydroxide ion (OH⁻) |

| Key Intermediate | Protonated nitrile, Amide | Amide, Carboxylate anion |

| Final Product (before workup) | Carboxylic acid + Ammonium ion | Carboxylate salt + Ammonia (B1221849) |

The reduction of the nitro group is a common and important transformation for nitroaromatic compounds. This process typically occurs in a stepwise fashion, involving the transfer of electrons and protons. The complete reduction of an aromatic nitro group to an amine involves a total of six electrons and six protons.

The most widely accepted pathway for the two-electron reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. mdpi.com

Ar-NO₂ (Nitro) + 2e⁻ + 2H⁺ → Ar-N=O (Nitroso) + H₂O

Ar-N=O (Nitroso) + 2e⁻ + 2H⁺ → Ar-NHOH (Hydroxylamine)

Ar-NHOH (Hydroxylamine) + 2e⁻ + 2H⁺ → Ar-NH₂ (Amino) + H₂O

This transformation can be achieved using various reducing agents, such as metals (Fe, Sn, Zn) in acidic media, or through catalytic hydrogenation. Specialized enzymes known as nitroreductases, found in bacteria, also catalyze this reduction efficiently. mdpi.com

Table 4: Stages of Aromatic Nitro Group Reduction

| Stage | Intermediate Compound Name | Chemical Formula of Functional Group | Oxidation State of Nitrogen |

| 1 (Starting Material) | 2-(3-Fluoro-2-nitro phenyl)acetonitrile | -NO₂ | +3 |

| 2 | 2-(3-Fluoro-2-nitroso phenyl)acetonitrile | -N=O | +1 |

| 3 | 2-(3-Fluoro-2-hydroxylamino phenyl)acetonitrile | -NHOH | -1 |

| 4 (Final Product) | 2-(Amino -3-fluorophenyl)acetonitrile | -NH₂ | -3 |

Nucleophilic Addition Pathways

The reactivity of "this compound" in nucleophilic addition reactions is a subject of significant interest in synthetic chemistry. The presence of the electron-withdrawing nitro group and the fluorine atom on the phenyl ring, coupled with the electrophilic character of the nitrile group, suggests a rich and complex reactivity profile. While direct computational studies on the nucleophilic addition pathways of this specific molecule are not extensively documented in publicly available literature, the principles can be understood by examining related systems, such as o-nitrophenylacetonitrile.

Nucleophilic addition to the nitrile group is a common reaction pathway for phenylacetonitrile (B145931) derivatives. wikipedia.org In these reactions, a nucleophile attacks the electrophilic carbon atom of the nitrile, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. wikipedia.orglibretexts.org The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the carbon of the C≡N triple bond, breaking the pi bond and forming a new single bond. wikipedia.orglibretexts.orgyoutube.com

A key type of nucleophilic addition relevant to "this compound" is the Michael addition, where the carbanion generated from the deprotonation of the acetonitrile moiety acts as a nucleophile towards a Michael acceptor (an α,β-unsaturated carbonyl or nitrile compound). researchgate.net For the related compound, o-nitrophenylacetonitrile, Michael additions have been explored with various acceptors. researchgate.net These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a protic solvent like ethanol (B145695). researchgate.net The base facilitates the formation of the nucleophilic carbanion, which then attacks the β-carbon of the Michael acceptor. researchgate.net

The following table summarizes the outcomes of Michael additions of o-nitrophenylacetonitrile with different acceptors, providing insight into the potential reactivity of its fluorinated analogue.

Table 1: Michael Addition Reactions of o-Nitrophenylacetonitrile with Various Acceptors This interactive table summarizes the reaction conditions and outcomes for the Michael addition of o-nitrophenylacetonitrile to different electrophilic acceptors.

| Electrophile | Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Ethyl acrylate | K₂CO₃/EtOH | Michael adduct | Predominantly formed |

| Diethyl maleate | K₂CO₃/EtOH | Michael adduct | - |

Data sourced from a study on o-nitrophenylacetonitrile Michael additions and cyclocondensations. researchgate.net The study notes that with some electrophiles, one-pot annulations may be possible with a room-temperature Michael-addition step followed by heating. researchgate.net

The presence of the ortho-nitro group in "this compound" is expected to significantly influence the nucleophilicity of the benzylic carbanion and the subsequent reaction pathways. The nitro group's strong electron-withdrawing nature stabilizes the carbanion, facilitating its formation.

Cyclization Mechanisms

The strategic placement of functional groups in "this compound" makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds. A particularly important cyclization pathway for ortho-nitro-substituted phenylacetonitriles is the reductive cyclization to form quinoline (B57606) derivatives. researchgate.net

In the case of o-nitrophenylacetonitrile, the Michael adducts formed from nucleophilic addition can undergo cyclocondensation. researchgate.net This process typically involves the intramolecular nucleophilic attack of the enolate on the nitro group, which, after a series of steps including dehydration and aromatization, can lead to the formation of a quinoline ring system. researchgate.net The study on o-nitrophenylacetonitrile suggests that for some electrophiles, a one-pot annulation can be achieved by performing the Michael addition at room temperature before heating to induce cyclization. researchgate.net However, with certain substrates like ethyl acrylate, the cyclization is slow, indicating that the intramolecular attack on the nitro group can be reversible and that an adjacent electron-withdrawing group facilitates the necessary tautomerization for irreversible dehydration. researchgate.net

Computational studies on similar systems, such as the carboxylative cyclization of propargyl alcohols, have utilized Density Functional Theory (DFT) to elucidate the reaction mechanisms and energy barriers of cyclization processes. rsc.org Such studies reveal that the stability of intermediates and the height of transition state barriers are crucial in determining the favorability of a particular cyclization pathway. rsc.orgrsc.org For instance, in the synthesis of pyrrolidinedione derivatives, the cyclization step itself was found to have a very low energy barrier, while the preceding tautomerization required a significantly higher activation energy. rsc.org

While specific mechanistic details for the cyclization of "this compound" derivatives would require dedicated computational investigation, the established reactivity of related o-nitrophenylacetonitriles provides a solid foundation for predicting their behavior. The fluorine substituent may further modulate the electronic properties and reactivity in these cyclization reactions.

Molecular Dynamics Simulations (if applicable)

MD simulations can be employed to investigate the conformational dynamics of the molecule, including the rotation of the nitro group and the flexibility of the acetonitrile side chain. acs.orgnih.govrsc.org For instance, studies on ortho-substituted nitrophenols have used MD simulations to explore photo-induced structural dynamics and non-radiative relaxation pathways. acs.orgnih.govrsc.org These simulations can reveal how intramolecular hydrogen bonding and interactions with solvent molecules influence the molecule's geometry and energy landscape. chemmethod.comacs.org

In the context of its potential biological applications, MD simulations could be used to model the interaction of "this compound" and its derivatives with biological targets such as enzymes or receptors. wikipedia.orgresearchgate.netnih.gov By simulating the ligand-protein complex over time, researchers can assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies. wikipedia.orgnih.gov A study on substituted phenylacetamides and benzohydrazides utilized a 150-ns MD simulation to evaluate the binding stability of a compound within a protein's active site. wikipedia.org Similarly, MD simulations of N-phenylthiourea derivatives complexed with catechol oxidase revealed how the position of substituents on the phenyl ring affects the geometry and interactions within the receptor pocket. researchgate.net

The general workflow for such an MD simulation study is presented in the table below.

Table 2: General Workflow for Molecular Dynamics Simulation of a Ligand-Protein Complex This interactive table outlines the typical steps involved in performing and analyzing a molecular dynamics simulation to study the interaction between a small molecule and a protein.

| Step | Description | Key Parameters/Analyses |

|---|---|---|

| 1. System Preparation | The initial coordinates of the ligand and protein are obtained (e.g., from docking or crystal structures). The system is solvated in a water box with appropriate ions to neutralize the charge. | Force field selection (e.g., AMBER, GROMOS), water model (e.g., TIP3P), box size. |

| 2. Energy Minimization | The energy of the initial system is minimized to remove steric clashes and unfavorable geometries. | Steepest descent and conjugate gradient algorithms. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the target value while restraining the protein and ligand. This is followed by a period of unrestrained equilibration. | NVT (constant volume) and NPT (constant pressure) ensembles. |

| 4. Production Run | The simulation is run for a significant period (nanoseconds to microseconds) without restraints to generate a trajectory of the system's dynamic behavior. | Time step (e.g., 2 fs), trajectory saving frequency. |

| 5. Trajectory Analysis | The saved trajectory is analyzed to extract meaningful information about the system's properties. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, binding free energy calculations (e.g., MM-GBSA). |

Structure–Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful approach to elucidate these relationships and guide the design of more potent and selective molecules. nih.govwikipedia.org Although specific SAR studies for "this compound" are not detailed in the available literature, the principles can be applied based on studies of related nitroaromatic and phenylacetonitrile derivatives. nih.govnih.govnih.gov

QSAR models aim to establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, which are represented by molecular descriptors. nih.gov These descriptors can be categorized as constitutional, topological, electronic, and steric, among others.

For nitroaromatic compounds, QSAR studies have been conducted to predict their toxic effects. nih.gov These studies have shown that properties such as hydrophobicity, molecular size, and electronic parameters (like the energy of the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) are often correlated with toxicity. nih.gov The presence of the nitro group significantly influences the electronic properties of the molecule, which can be a key factor in its biological activity. nih.gov

In the context of developing biologically active compounds, SAR studies on benzylideneacetophenone derivatives have revealed that the presence and position of electron-donating or electron-withdrawing groups on the phenyl rings are crucial for their anti-inflammatory and antioxidant activities. nih.gov Similarly, for substituted phenylacetonitrile derivatives with pesticidal activity, variations in the substituents on the phenyl ring lead to differences in potency and spectrum of action. nih.gov

A hypothetical QSAR study on a series of "this compound" analogs would involve the steps outlined in the following table.

Table 3: General Steps in a QSAR Study This interactive table describes the sequential process of conducting a Quantitative Structure-Activity Relationship (QSAR) study to correlate chemical structure with biological activity.

| Step | Description | Examples of Methods/Descriptors |

|---|---|---|

| 1. Dataset Preparation | A dataset of compounds with known biological activities is compiled. The structures of these compounds are typically varied systematically. | A series of phenylacetonitrile derivatives with different substituents on the phenyl ring. |

| 2. Descriptor Calculation | A wide range of molecular descriptors are calculated for each compound in the dataset. | Constitutional: Molecular weight, number of atoms. Topological: Connectivity indices. Electronic: HOMO/LUMO energies, dipole moment. Steric: Molar refractivity. |

| 3. Model Development | A statistical method is used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| 4. Model Validation | The predictive power and robustness of the developed QSAR model are rigorously assessed. | Internal validation (cross-validation, e.g., leave-one-out), external validation (using a test set of compounds not included in model building). |

| 5. Interpretation and Application | The validated model is interpreted to understand which structural features are important for activity. The model can then be used to predict the activity of new, untested compounds. | Identifying that electron-withdrawing groups at a specific position enhance activity, guiding the synthesis of new analogs. |

By applying such computational SAR methodologies, researchers can systematically explore the chemical space around "this compound" to design new derivatives with optimized biological profiles.

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Synthesis and Derivatization

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of 2-(3-fluoro-2-nitrophenyl)acetonitrile. Advances in biocatalysis, metal-catalyzed cross-coupling, and photocatalysis are poised to offer green, efficient, and highly selective routes for its synthesis and subsequent modification.

Biocatalysis for Selective Transformations

Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. For a molecule like this compound, enzymes could target the nitrile, the nitro group, or the aromatic ring with high precision.

While naturally occurring enzymes may not possess optimal activity for non-natural substrates like this compound, modern protein engineering techniques can tailor their properties. Directed evolution and rational design can be employed to create enzyme variants with enhanced activity, stability, and specificity. For instance, nitrile hydratases, which convert nitriles to amides, could be engineered to efficiently process the sterically hindered and electronically distinct this compound. Similarly, nitroreductases could be evolved for the selective reduction of the nitro group to an amino group, a crucial transformation for building pharmaceutical intermediates, without affecting the nitrile or fluoro-substituent. Research on glutathione (B108866) transferases, which have been shown to catalyze reactions with some 2-substituted 5-nitrofuran derivatives, could inspire the engineering of enzymes to mediate the conjugation or transformation of the fluoro-nitrophenyl moiety. nih.gov

Biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single pot, represent a highly efficient strategy for synthesizing complex molecules. nih.govrsc.org This approach minimizes waste by avoiding the isolation of intermediates and can lead to high atom economy. A potential cascade for derivatizing this compound could involve a two-step, bi-enzymatic process. researchgate.net For example, an engineered nitroreductase could first selectively reduce the nitro group to an amine. The resulting 2-(2-amino-3-fluorophenyl)acetonitrile could then be acted upon by another enzyme, such as an acyltransferase or a transaminase, to introduce further diversity. One-pot systems combining aldoxime dehydratases for nitrile synthesis from aldehydes with other enzymes could also be envisioned, providing a green route to substituted phenylacetonitriles from bio-based precursors. rsc.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The structure of this compound offers multiple handles for such transformations. The aryl ring, activated by the nitro group, is a potential substrate for nucleophilic aromatic substitution, but it can also be derived from an aryl halide (e.g., 2-bromo-6-fluoro-1-nitrobenzene), making it suitable for classic cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. youtube.comacs.org

Furthermore, the nitrile group itself can participate in cross-coupling. Nickel-catalyzed reactions have been developed for the cross-coupling of aryl nitriles with imidazolium (B1220033) salts. nih.govacs.org Copper-mediated C-N cross-coupling reactions of nitriles with arylboronic acids have also been reported, generating reactive nitrilium intermediates that can be further functionalized. nih.govresearchgate.net The α-position to the nitrile is also reactive. Pincer-cobalt complexes have been shown to catalyze the α-alkylation of nitriles with alcohols. acs.orgacs.org However, it is noted that strong electron-withdrawing groups, such as the nitro group present in the target molecule, can decrease the nucleophilicity of the α-carbon, making deprotonation and subsequent C-C bond formation more challenging under certain conditions. acs.org

Future research will likely focus on developing catalysts that can selectively activate a specific position on the molecule and tolerate the various functional groups. Iron, an inexpensive and abundant metal, is an attractive alternative to traditional palladium and nickel catalysts for multicomponent cross-coupling strategies. chemrxiv.org

Photocatalysis in Nitrile Chemistry

Photocatalysis, which uses light to drive chemical reactions, offers a green and powerful approach for organic synthesis. researchgate.net In the context of nitrile chemistry, photocatalytic methods have been developed for the synthesis of aryl nitriles from methylarenes and the oxidation of amines to nitriles. researchgate.net The benzylic position of this compound is a potential target for photocatalytic functionalization. For instance, methods developed for the aerobic photooxidation of benzyl (B1604629) cyanide to benzoyl cyanide could potentially be adapted. researchgate.net Furthermore, photocatalytic strategies for the radical benzylation of cyanopyridines demonstrate the ability to functionalize heterocyclic systems, which could be extended to the activated benzene (B151609) ring of the target compound. rsc.org The development of photocatalytic systems that enable novel cycloadditions or the introduction of fluoroalkyl groups represents a promising frontier.

Exploration of New Chemical Transformations

Beyond derivatization, future research will explore entirely new chemical transformations starting from this compound. The unique interplay of its functional groups opens doors to novel synthetic pathways.